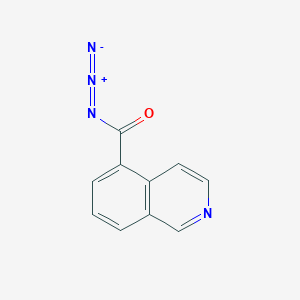

Isoquinoline-5-carbonyl azide

Description

Isoquinoline-5-carbonyl azide (molecular formula: C${10}$H$7$N$3$O) is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a carbonyl azide (-CON$3$) group at the 5-position.

Properties

Molecular Formula |

C10H6N4O |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

isoquinoline-5-carbonyl azide |

InChI |

InChI=1S/C10H6N4O/c11-14-13-10(15)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H |

InChI Key |

OKUQLDUXFSLLDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural characteristics of Isoquinoline-5-carbonyl azide with similar compounds:

Key Observations :

- Reactivity: The carbonyl azide group in Isoquinoline-5-carbonyl azide confers unique reactivity compared to amino or chloro substituents. For example, it may undergo Curtius rearrangement to generate isocyanates or react with alkynes in cycloadditions .

- Stability: Unlike 5-Aminoisoquinoline or 5-Chloroisoquinoline, Isoquinoline-5-carbonyl azide is expected to be thermally unstable due to the azide group, which decomposes explosively under heat or mechanical stress .

Q & A

Q. What are the most reliable synthetic routes for Isoquinoline-5-carbonyl azide, and how can their efficiency be experimentally validated?

To evaluate synthetic efficiency, researchers should compare yields, purity, and reaction times across methods (e.g., Curtius rearrangement, azide coupling). Use spectroscopic techniques (¹H/¹³C NMR, IR for azide peak at ~2100 cm⁻¹) and chromatographic analysis (HPLC, TLC) to confirm product identity and purity. Replicate procedures from peer-reviewed literature with rigorous controls (e.g., inert atmosphere for azide stability) .

Q. How can the thermal and photolytic stability of Isoquinoline-5-carbonyl azide be systematically assessed under varying experimental conditions?

Design kinetic studies using differential scanning calorimetry (DSC) for thermal decomposition profiles and UV-Vis spectroscopy to monitor photolytic degradation. Compare stability in solvents like DMF vs. THF, and document decomposition byproducts via GC-MS. Include error margins for reproducibility .

Q. What spectroscopic and computational methods are critical for characterizing Isoquinoline-5-carbonyl azide’s structure and reactivity?

Combine experimental data (X-ray crystallography for solid-state structure, NMR for solution-phase conformation) with DFT calculations to map electron density and predict reactivity hotspots (e.g., azide group’s electrophilicity). Validate computational models against experimental kinetic data .

Q. How can researchers mitigate hazards associated with handling Isoquinoline-5-carbonyl azide in laboratory settings?

Follow protocols for azide safety: use blast shields, small-scale reactions, and avoid metal catalysts. Monitor for HN₃ gas release via FTIR. Document emergency procedures (e.g., neutralization with NaNO₂) and include toxicity data from SDS in risk assessments .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns of Isoquinoline-5-carbonyl azide in Staudinger vs. Huisgen cycloaddition reactions?

Conduct comparative kinetic isotope effect (KIE) studies and trap intermediates (e.g., nitrenes) using EPR spectroscopy. Analyze solvent polarity’s role in stabilizing transition states. Reconcile discrepancies in literature by testing competing hypotheses under identical conditions .

Q. How can computational modeling optimize the design of Isoquinoline-5-carbonyl azide derivatives for targeted bioorthogonal applications?

Use molecular docking simulations to predict binding affinities with biological targets (e.g., tetrazine ligation partners). Validate predictions with in vitro assays measuring reaction rates (k₂) and selectivity. Cross-reference with cheminformatics databases to identify unexplored substituent effects .

Q. What strategies resolve conflicting data on the azide’s regioselectivity in multicomponent reactions?

Apply multivariate analysis (e.g., PCA) to isolate variables (temperature, catalyst loading) influencing regioselectivity. Use isotopic labeling (¹⁵N-azide) to track reaction pathways via MS/MS. Compare results against Hammett plots to quantify electronic effects .

Q. How do solvent and Lewis acid additives modulate the reaction kinetics of Isoquinoline-5-carbonyl azide in click chemistry?

Perform stopped-flow UV-Vis experiments to measure rate constants (kₐₚₚ) under varying conditions. Correlate solvent parameters (Kamlet-Taft) with activation energies. Test Lewis acids (Cu(I), Ru(II)) for catalytic effects using Eyring equation analysis .

Methodological Guidelines

- Data Contradiction Analysis : Employ Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with lower uncertainty margins and validated controls .

- Experimental Reproducibility : Document detailed protocols (e.g., Schlenk line techniques for air-sensitive reactions) and share raw data in supplementary materials .

- Literature Review : Use tools like SciFinder and Reaxys to map synthetic pathways and toxicity profiles, excluding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.